molecular formula C5H5N3O3 B1291709 2-Amino-4-hydroxypyrimidine-5-carboxylic acid CAS No. 40769-70-8

2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Cat. No.: B1291709
CAS No.: 40769-70-8
M. Wt: 155.11 g/mol
InChI Key: GBADBFAXAWZGHM-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amidoalkylation Reactions

2- and 4-hydroxypyrimidines, including 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, can undergo amidoalkylation reactions. These reactions involve the introduction of an amide group, a process that can be useful in synthesizing various organic compounds, potentially with applications in drug development and materials science. Amidoalkylation of 2- and 4-hydroxypyrimidines can lead to products with distinct structural features due to kinetic and thermodynamic control (Prikazchikova et al., 1994).

Antiviral Research

Compounds derived from this compound have shown potential as active site inhibitors of hepatitis C virus (HCV) NS5B polymerase. These inhibitors are critical in the development of treatments for HCV. The specific structural analogs of this compound have demonstrated improved antiviral activity compared to earlier versions, highlighting their significance in antiviral research (Stansfield et al., 2004).

Synthesis of Multifunctional Compounds

The synthesis of multifunctional compounds using this compound has been explored. These compounds have been created using green chemistry techniques, which are environmentally friendly and efficient. These multifunctional compounds have been evaluated for their antimicrobial activities, showing potential in the development of new antimicrobial agents (Gupta et al., 2014).

Co-crystal Formation

The formation of co-crystals involving this compound has been studied, which is significant in the field of crystallography and materials science. These co-crystals exhibit unique hydrogen-bonded structures and can be used to explore molecular interactions and design new materials (Chinnakali et al., 1999).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research suggests that “2-Amino-4-hydroxypyrimidine-5-carboxylic acid” may have potential therapeutic applications. For instance, L. patulum extracts, which contain unique metabolites including “this compound”, have shown promising antiviral activity against SARS-CoV-2 and HPV pseudovirus infection . This warrants further investigation .

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADBFAXAWZGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-70-8
Record name 2-amino-4-hydroxypyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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